molecular formula C20H23N3O4S B2914884 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide CAS No. 898657-26-6

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide

Cat. No. B2914884
CAS RN: 898657-26-6
M. Wt: 401.48
InChI Key: ZZMNLMKKUVQWBQ-UHFFFAOYSA-N
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Description

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide, commonly known as "ATPB," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research.

Scientific Research Applications

  • Cytotoxic Activities in Cancer Research : A study explored the synthesis of derivatives similar to 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide, focusing on their in vitro cytotoxic activities against various cancer cell lines. Benzamide derivatives demonstrated high cytotoxic activity, highlighting their potential in cancer treatment (Gurdal, Yarim, Durmaz, & Cetin-Atalay, 2013).

  • Role in Factor Xa Inhibition : Another research found that compounds containing a central sulfonylpiperazinone scaffold, similar to 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide, are potent inhibitors of human factor Xa, a crucial enzyme in the blood coagulation process. This study suggests potential applications in developing new anticoagulant drugs (Maignan et al., 2003).

  • Antitumor Activity and Molecular Docking : Research focusing on N-(4-acetylphenyl)benzene sulphonamide derivatives, related to the chemical structure , highlighted their significant in vitro antitumor activity against certain cancer cell lines. Further molecular docking studies were conducted to understand their interaction with key enzymes (Fahim & Shalaby, 2019).

  • Investigation as Antisecretory Agents : A study on [(Pyridylmethyl)sulfinyl]benzimidazoles, which are structurally related to 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide, demonstrated their role as highly potent antisecretory (H+,K+)-ATPase inhibitors. These inhibitors are significant in the context of gastric acid secretion control (Kohl et al., 1992).

  • Pharmacological Applications : Additional studies have investigated the pharmacological properties of compounds similar to 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide, such as their potential in treating neurological disorders and their roles as enzyme inhibitors (Sugimoto et al., 1990; Gao et al., 2011).

  • Computational Studies and Antimalarial Applications : One study conducted theoretical investigations and molecular docking studies on sulfonamide derivatives, indicating their potential utility in antimalarial treatments and COVID-19 drug development (Fahim & Ismael, 2021).

  • Anticancer Evaluation : Research on 1,4‐Naphthoquinone derivatives, which bear structural similarities, displayed potent cytotoxic activity against various human cancer cell lines. These findings underline the potential for developing new anticancer agents (Ravichandiran et al., 2019).

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15-3-7-18(8-4-15)21-20(25)17-5-9-19(10-6-17)28(26,27)23-13-11-22(12-14-23)16(2)24/h3-10H,11-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMNLMKKUVQWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide

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